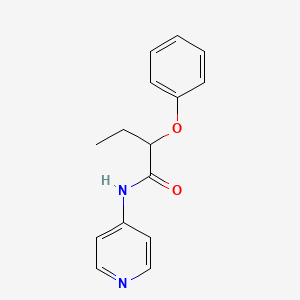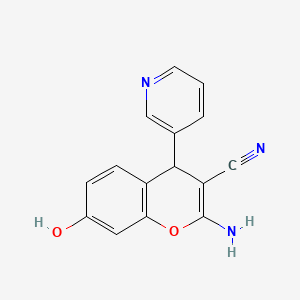
2-amino-7-hydroxy-4-(3-pyridinyl)-4H-chromene-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-7-hydroxy-4-(3-pyridinyl)-4H-chromene-3-carbonitrile, also known as AP-3, is a synthetic compound that belongs to the class of chromene derivatives. This compound has gained significant attention in recent years due to its potential applications in the field of drug discovery. AP-3 has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Wissenschaftliche Forschungsanwendungen
2-amino-7-hydroxy-4-(3-pyridinyl)-4H-chromene-3-carbonitrile has been extensively studied for its potential applications in drug discovery. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 2-amino-7-hydroxy-4-(3-pyridinyl)-4H-chromene-3-carbonitrile has been shown to inhibit the production of inflammatory cytokines and chemokines, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. 2-amino-7-hydroxy-4-(3-pyridinyl)-4H-chromene-3-carbonitrile has also been found to exhibit potent antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease. Moreover, 2-amino-7-hydroxy-4-(3-pyridinyl)-4H-chromene-3-carbonitrile has been shown to exhibit anticancer activity by inducing apoptosis and inhibiting the proliferation of cancer cells.
Wirkmechanismus
The mechanism of action of 2-amino-7-hydroxy-4-(3-pyridinyl)-4H-chromene-3-carbonitrile is not fully understood. However, it has been proposed that 2-amino-7-hydroxy-4-(3-pyridinyl)-4H-chromene-3-carbonitrile exerts its biological activities by inhibiting the activity of certain enzymes and signaling pathways. For example, 2-amino-7-hydroxy-4-(3-pyridinyl)-4H-chromene-3-carbonitrile has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 2-amino-7-hydroxy-4-(3-pyridinyl)-4H-chromene-3-carbonitrile has also been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in the regulation of inflammatory and immune responses.
Biochemical and Physiological Effects:
2-amino-7-hydroxy-4-(3-pyridinyl)-4H-chromene-3-carbonitrile has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines and chemokines, which makes it a potential candidate for the treatment of inflammatory diseases. 2-amino-7-hydroxy-4-(3-pyridinyl)-4H-chromene-3-carbonitrile has also been found to exhibit potent antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases. Moreover, 2-amino-7-hydroxy-4-(3-pyridinyl)-4H-chromene-3-carbonitrile has been shown to exhibit anticancer activity by inducing apoptosis and inhibiting the proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-amino-7-hydroxy-4-(3-pyridinyl)-4H-chromene-3-carbonitrile is its wide range of biological activities, which makes it a potential candidate for the treatment of various diseases. Moreover, 2-amino-7-hydroxy-4-(3-pyridinyl)-4H-chromene-3-carbonitrile has been found to exhibit low toxicity, which makes it a safe compound for use in lab experiments. However, one of the limitations of 2-amino-7-hydroxy-4-(3-pyridinyl)-4H-chromene-3-carbonitrile is its challenging synthesis process, which requires expertise in organic synthesis.
Zukünftige Richtungen
There are several future directions for the research on 2-amino-7-hydroxy-4-(3-pyridinyl)-4H-chromene-3-carbonitrile. One of the future directions is the development of more efficient and cost-effective synthesis methods for 2-amino-7-hydroxy-4-(3-pyridinyl)-4H-chromene-3-carbonitrile. Another future direction is the investigation of the potential applications of 2-amino-7-hydroxy-4-(3-pyridinyl)-4H-chromene-3-carbonitrile in the treatment of other diseases such as neurodegenerative diseases and cardiovascular diseases. Moreover, the development of 2-amino-7-hydroxy-4-(3-pyridinyl)-4H-chromene-3-carbonitrile derivatives with improved biological activities and pharmacokinetic properties is another future direction for the research on 2-amino-7-hydroxy-4-(3-pyridinyl)-4H-chromene-3-carbonitrile.
Conclusion:
In conclusion, 2-amino-7-hydroxy-4-(3-pyridinyl)-4H-chromene-3-carbonitrile is a synthetic compound that exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The synthesis of 2-amino-7-hydroxy-4-(3-pyridinyl)-4H-chromene-3-carbonitrile is a challenging process that requires expertise in organic synthesis. 2-amino-7-hydroxy-4-(3-pyridinyl)-4H-chromene-3-carbonitrile has potential applications in the treatment of various diseases, and its investigation is a promising area of research for drug discovery.
Synthesemethoden
The synthesis of 2-amino-7-hydroxy-4-(3-pyridinyl)-4H-chromene-3-carbonitrile involves a multistep process starting from 2-hydroxyacetophenone and 3-pyridinecarbonitrile. The reaction involves the condensation of these two compounds in the presence of a base, followed by a cyclization reaction to form the chromene ring. The final step involves the introduction of an amino group at the 2-position of the chromene ring. The synthesis of 2-amino-7-hydroxy-4-(3-pyridinyl)-4H-chromene-3-carbonitrile is a challenging process that requires expertise in organic synthesis.
Eigenschaften
IUPAC Name |
2-amino-7-hydroxy-4-pyridin-3-yl-4H-chromene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2/c16-7-12-14(9-2-1-5-18-8-9)11-4-3-10(19)6-13(11)20-15(12)17/h1-6,8,14,19H,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYNZBQVDYXVNBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2C3=C(C=C(C=C3)O)OC(=C2C#N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

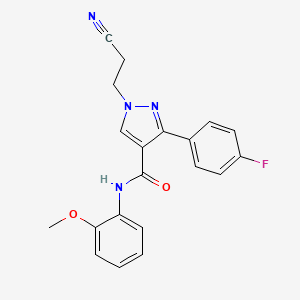

![tetrahydro-2-furanylmethyl 2,7,7-trimethyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5180860.png)
![ethyl 4-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonyl}amino)benzoate](/img/structure/B5180868.png)
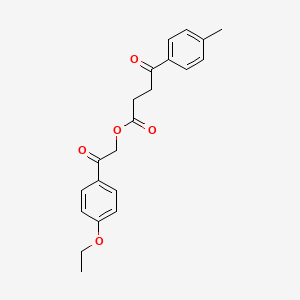
![7-[(2-bromobenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5180887.png)
![1-[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]-N-[(8-methoxy-5-quinolinyl)methyl]-N-methylmethanamine](/img/structure/B5180890.png)
![3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-phenyl-1,3-thiazol-2-yl)hydrazone]](/img/structure/B5180895.png)

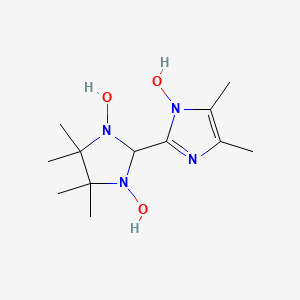
![1-(4-methylphenyl)-5-[4-(2-propyn-1-yloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5180911.png)
![1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-4-[(3-methyl-2-pyridinyl)methyl]piperazine](/img/structure/B5180913.png)
![N-(1-{1-[(8-methoxy-2H-chromen-3-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)acetamide](/img/structure/B5180928.png)
